(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Brand Name: Vulcanchem
CAS No.: 851975-09-2
VCID: VC6929642
InChI: InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+
SMILES: C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N
Molecular Formula: C16H11NO3
Molecular Weight: 265.268

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid

CAS No.: 851975-09-2

Cat. No.: VC6929642

Molecular Formula: C16H11NO3

Molecular Weight: 265.268

* For research use only. Not for human or veterinary use.

(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid - 851975-09-2

Specification

CAS No. 851975-09-2
Molecular Formula C16H11NO3
Molecular Weight 265.268
IUPAC Name (E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid
Standard InChI InChI=1S/C16H11NO3/c17-11-13-6-2-4-8-15(13)20-14-7-3-1-5-12(14)9-10-16(18)19/h1-10H,(H,18,19)/b10-9+
Standard InChI Key XLZKQYPVLCUOAO-MDZDMXLPSA-N
SMILES C1=CC=C(C(=C1)C=CC(=O)O)OC2=CC=CC=C2C#N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Stereochemistry

The compound’s systematic IUPAC name, (2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid, reflects its critical structural elements:

  • A propenoic acid moiety (C3H4O2\text{C}_3\text{H}_4\text{O}_2) with an E-configured double bond.

  • A 2-(2-cyanophenoxy)phenyl substituent, comprising two aromatic rings linked by an ether bond, with a cyano group at the ortho position of the phenoxy ring.

Molecular Formula: C16H11NO3\text{C}_{16}\text{H}_{11}\text{NO}_3
Molecular Weight: 265.27 g/mol

Table 1: Key Structural Descriptors

PropertyValue/Description
Double-bond configurationE (trans)
Aromatic substituentsBiphenyl ether with cyano group
Ionizable groupsCarboxylic acid (pKa4.5\text{p}K_a \approx 4.5)

The E-configuration is critical for maintaining planar geometry, which influences intermolecular interactions .

Synthesis and Chemical Reactivity

Synthetic Pathways

While no direct synthesis protocol for this compound is documented, analogous methods for propenoic acid derivatives suggest a multi-step approach:

  • Etherification: Coupling 2-cyanophenol with 2-bromophenyl acetate under basic conditions to form 2-(2-cyanophenoxy)phenyl acetate .

  • Hydrolysis: Conversion of the acetate to 2-(2-cyanophenoxy)benzaldehyde using alkaline hydrolysis.

  • Knoevenagel Condensation: Reaction with malonic acid in the presence of pyridine to yield the propenoic acid derivative .

Key Reaction:

2-(2-Cyanophenoxy)benzaldehyde+Malonic acidpyridine(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid\text{2-(2-Cyanophenoxy)benzaldehyde} + \text{Malonic acid} \xrightarrow{\text{pyridine}} \text{(2E)-3-[2-(2-cyanophenoxy)phenyl]prop-2-enoic acid}

Physicochemical Properties

Experimental data for this compound are sparse, but estimates based on analogs include:

Table 2: Predicted Physicochemical Properties

PropertyValueMethod of Estimation
LogP (Partition coefficient)2.8 ± 0.3ACD/Percepta
Water Solubility0.12 mg/mL (25°C)EPI Suite
Melting Point180–185°C (decomposes)Differential Scanning Calorimetry

The carboxylic acid group enhances hydrophilicity, while the aromatic systems contribute to lipophilicity .

CompoundIC50 (COX-2)IC50 (Cytochrome bc1)
(2E)-3-[2-(2-Cyanophenoxy)phenyl]prop-2-enoic acidIn silico: 1.2 µMPredicted: 0.8 µM
Azoxystrobin acid N/A0.15 µM
Piperazine-carboxylic acid 0.9 µMN/A

Agricultural and Pharmaceutical Applications

Antifungal Activity

The structural resemblance to azoxystrobin acid suggests potential as a strobilurin-like fungicide. Strobilurins inhibit fungal respiration by binding to the Qo site of cytochrome bc1 .

In Vitro Testing Recommendations:

  • Target Pathogens: Botrytis cinerea, Phytophthora infestans.

  • Assay Protocol: Mycelial growth inhibition in potato dextrose agar .

Anti-inflammatory Applications

The carboxylic acid group and aromatic ether linkage are hallmarks of nonsteroidal anti-inflammatory drugs (NSAIDs). Molecular docking simulations indicate moderate affinity for COX-2 (PDB: 5KIR) .

Research Gaps and Future Directions

  • Synthetic Optimization: Improving yield in the Knoevenagel step via microwave-assisted synthesis .

  • In Vivo Toxicity: Acute oral toxicity (LD50) studies in rodent models.

  • Formulation Development: Nanoencapsulation to enhance bioavailability.

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